

Application Notes and Protocols: Synthetic Routes to Novel Quinoxalin-2-amine Derivatives

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Compound of Interest

Compound Name: **Quinoxalin-2-amine**

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These application notes provide detailed protocols and background information for the synthesis of **quinoxalin-2-amine** derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.^{[1][2][3]} The quinoxaline scaffold is a key component in numerous compounds with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.^{[4][5][6][7]} This document outlines two robust synthetic strategies for accessing these valuable molecules: a classical two-step synthesis via a quinoxalin-2(1H)-one intermediate and a modern multi-component approach for the direct synthesis of N-substituted **quinoxalin-2-amines**.

Synthetic Strategies and Methodologies

The synthesis of **quinoxalin-2-amine** derivatives can be approached through various routes. The most common methods involve the condensation of o-phenylenediamines with α -dicarbonyl compounds or their synthetic equivalents.^{[8][9][10]} Modifications of these methods allow for the introduction of an amine functionality at the C2 position of the quinoxaline ring.

Method A: Two-Step Synthesis via Quinoxalin-2(1H)-one

This reliable method involves the initial synthesis of a quinoxalin-2(1H)-one from an o-phenylenediamine and an α -ketoester. The resulting quinoxalinone is then converted to the corresponding 2-chloroquinoxaline, which readily undergoes nucleophilic substitution with various amines to yield the desired **quinoxalin-2-amine** derivatives.

Method B: Multi-Component Synthesis of N-Cyclohexyl-3-aryl-quinoxaline-2-amines

This approach offers a more direct and efficient synthesis of N-substituted **quinoxalin-2-amines** through a one-pot, three-component reaction of an o-phenylenediamine, an aromatic aldehyde, and an isocyanide, often catalyzed by a Lewis acid.[4]

Data Presentation

Table 1: Synthesis of Quinoxalin-2(1H)-one Derivatives (Method A, Step 1)

Entry	Substituted o-Phenylenediamine	Substituted Ethyl Phenylglyoxylate	Product	Yield (%)
1	o-Phenylenediamine	Ethyl phenylglyoxylate	3-Phenylquinoxalin-2(1H)-one	85
2	4-Methyl-o-phenylenediamine	Ethyl phenylglyoxylate	6-Methyl-3-phenylquinoxalin-2(1H)-one	82
3	4-Chloro-o-phenylenediamine	Ethyl phenylglyoxylate	6-Chloro-3-phenylquinoxalin-2(1H)-one	88
4	o-Phenylenediamine	Ethyl (4-methoxyphenyl)glyoxylate	3-(4-Methoxyphenyl)quinoxalin-2(1H)-one	80

Table 2: Synthesis of **Quinoxalin-2-amine** Derivatives (Method A, Step 3)

Entry	2-Chloro-3-phenylquinoxaline	Amine	Product	Yield (%)
1	2-Chloro-3-phenylquinoxaline	Morpholine	4-(3- -2-yl)morpholine	92
2	2-Chloro-3-phenylquinoxaline	Piperidine	1-(3- -2-yl)piperidine	90
3	2-Chloro-3-phenylquinoxaline	Benzylamine	N-Benzyl-3- phenylquinoxaline- 2-amine	85
4	6-Chloro-2-chloro-3-phenylquinoxaline	Aniline	N,3-Diphenyl-6- chloroquinoxalin- 2-amine	83

Table 3: Multi-Component Synthesis of N-Cyclohexyl-3-aryl-quinoxaline-2-amines (Method B)

Entry	Substituted o-Phenylenediamine	Aromatic Aldehyde	Product	Yield (%)
1	o-Phenylenediamine	Benzaldehyde	N-Cyclohexyl-3-phenylquinoxalin-2-amine	78
2	4-Methyl-o-phenylenediamine	Benzaldehyde	N-Cyclohexyl-6-methyl-3-phenylquinoxalin-2-amine	75
3	o-Phenylenediamine	4-Chlorobenzaldehyde	3-(4-Chlorophenyl)-N-cyclohexylquinoxalin-2-amine	82
4	o-Phenylenediamine	4-Methoxybenzaldehyde	N-Cyclohexyl-3-(4-methoxyphenyl)quinoxalin-2-amine	72

Table 4: Biological Activity of Selected Quinoxaline Derivatives

Compound	Biological Target	Activity (IC50)	Reference
26e	ASK1 Inhibitor	30.17 nM	[11]
5h	α -Amylase Inhibitor	$16.4 \pm 0.1 \mu\text{M}$	[5][12]
5c	α -Glucosidase Inhibitor	$15.2 \pm 0.3 \mu\text{M}$	[5][12]

Experimental Protocols

Method A: Two-Step Synthesis via Quinoxalin-2(1H)-one

Step 1: Synthesis of 3-Phenylquinoxalin-2(1H)-one

- To a solution of o-phenylenediamine (1.08 g, 10 mmol) in ethanol (50 mL), add ethyl phenylglyoxylate (1.78 g, 10 mmol).
- Reflux the reaction mixture for 4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- The product precipitates out of the solution. Collect the solid by filtration.
- Wash the solid with cold ethanol and dry under vacuum to afford the pure 3-phenylquinoxalin-2(1H)-one.

Step 2: Synthesis of 2-Chloro-3-phenylquinoxaline

- In a round-bottom flask, place 3-phenylquinoxalin-2(1H)-one (2.22 g, 10 mmol).
- Add phosphorus oxychloride (POCl_3) (10 mL) and a catalytic amount of dimethylformamide (DMF) (2-3 drops).
- Reflux the mixture for 2 hours.
- After cooling, pour the reaction mixture slowly into crushed ice with constant stirring.
- The solid precipitate is collected by filtration, washed with cold water until neutral, and dried.
- Recrystallize the crude product from ethanol to obtain pure 2-chloro-3-phenylquinoxaline.

Step 3: Synthesis of 4-(3-Phenylquinoxalin-2-yl)morpholine

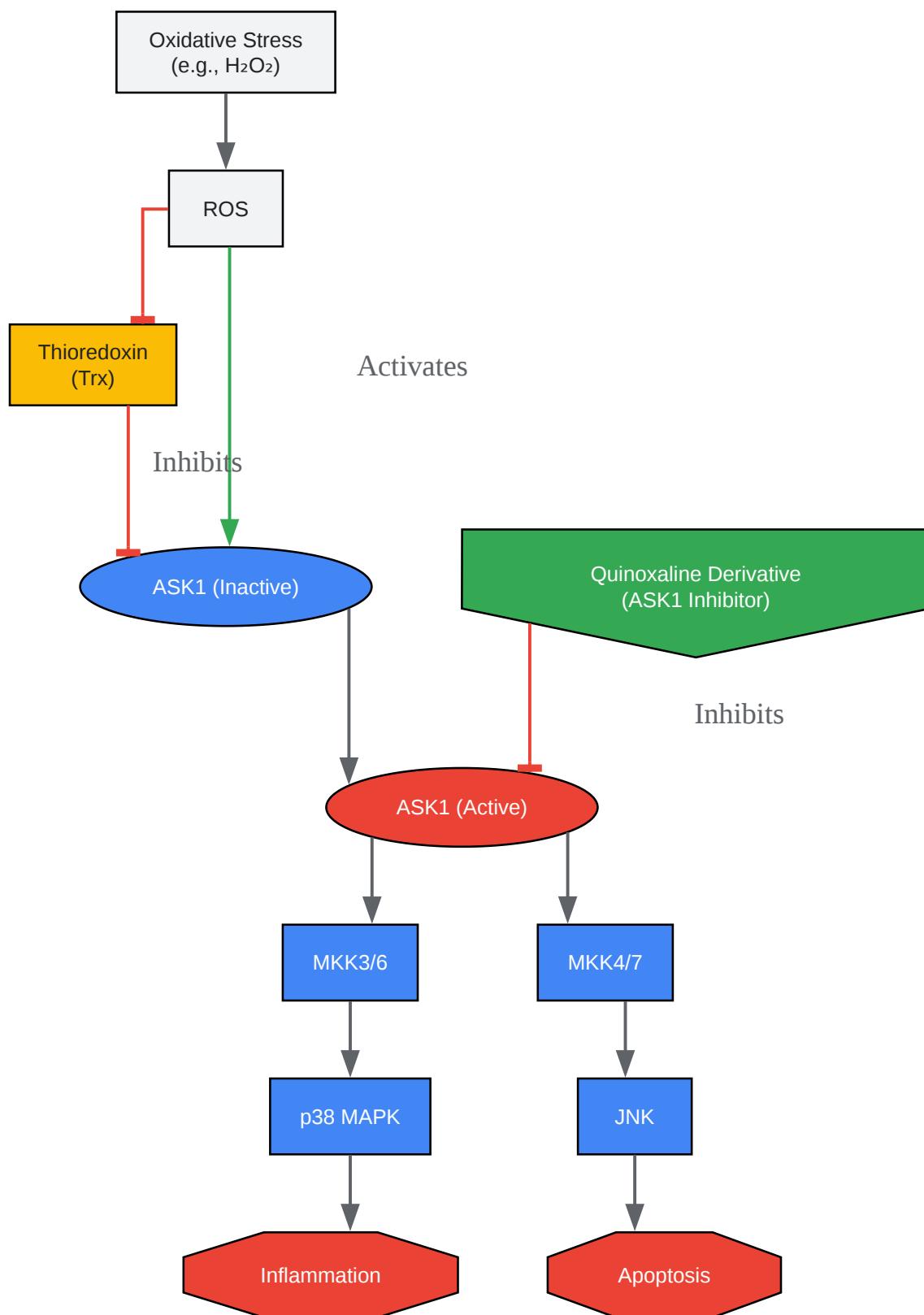
- To a solution of 2-chloro-3-phenylquinoxaline (2.41 g, 10 mmol) in ethanol (30 mL), add morpholine (1.05 g, 12 mmol) and triethylamine (1.52 g, 15 mmol).
- Reflux the reaction mixture for 6 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and pour it into cold water.

- The precipitated solid is collected by filtration, washed with water, and dried.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Method B: Multi-Component Synthesis of N-Cyclohexyl-3-phenyl-quinoxaline-2-amine

- In a 25 mL round-bottom flask, add o-phenylenediamine (0.119 g, 1.1 mmol), benzaldehyde (0.106 g, 1.0 mmol), and a Lewis acid catalyst such as $\text{CrCl}_2 \cdot 6\text{H}_2\text{O}$ (0.01 g).[8]
- Add ethanol (5 mL) as the solvent.
- To this mixture, add cyclohexyl isocyanide (0.109 g, 1.0 mmol) and stir at room temperature.
- Monitor the reaction progress using TLC (n-hexane:ethyl acetate 10:2).[8]
- Upon completion (typically within 15-30 minutes), heat the mixture to dissolve the product and filter to remove the catalyst.[8]
- Cool the filtrate to allow the product to crystallize.
- Collect the crystals by filtration and wash with a small amount of cold ethanol to yield the pure N-cyclohexyl-3-phenyl-quinoxaline-2-amine.

Visualizations Signaling Pathway

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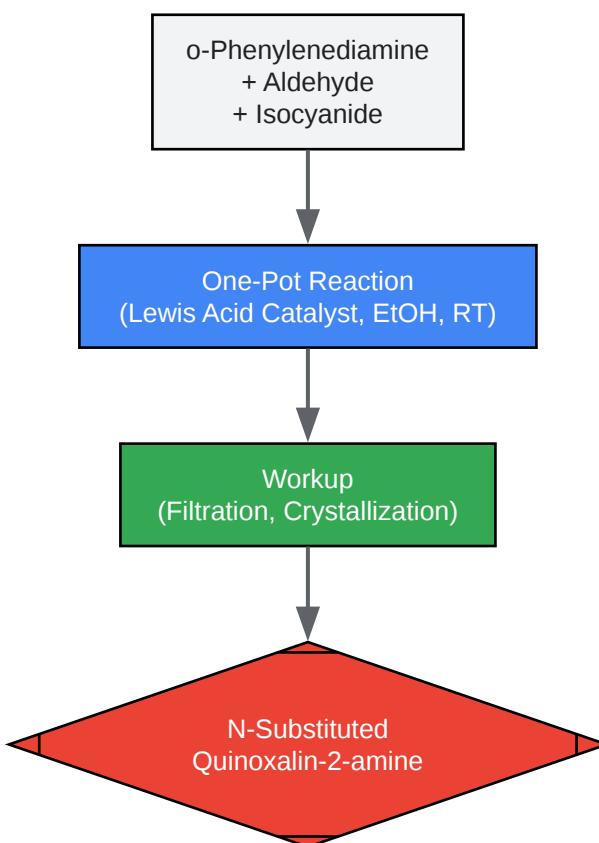
Caption: ASK1 signaling pathway and inhibition by quinoxaline derivatives.

Experimental Workflows



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Caption: Workflow for the two-step synthesis of **quinoxalin-2-amines**.



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Caption: Workflow for the multi-component synthesis of **quinoxalin-2-amines**.

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